2-Fluoro-3,6-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
2-fluoro-3,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGHSOLMUAXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296260 | |
| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-34-3 | |
| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-3,6-dimethoxybenzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-3,6-dimethoxybenzoic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and modulated physicochemical properties, making them highly valuable scaffolds.[1][2] 2-Fluoro-3,6-dimethoxybenzoic acid stands out as a key building block, offering a unique substitution pattern on a benzoic acid core. The presence of a fluorine atom ortho to a methoxy group and para to another, combined with the carboxylic acid functionality, provides multiple reaction sites for derivatization.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and key applications of 2-Fluoro-3,6-dimethoxybenzoic acid. The content herein is synthesized from established chemical principles and available data, designed to empower scientists in leveraging this versatile intermediate for the creation of novel and impactful molecules.
Chemical Structure and Physicochemical Properties
Molecular Identity and Structure
The structural integrity of a chemical intermediate is paramount for its successful application in complex synthetic routes. 2-Fluoro-3,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with one fluorine atom, two methoxy groups, and one carboxylic acid group.
Physicochemical Data
A summary of the key identifiers and physical properties for 2-Fluoro-3,6-dimethoxybenzoic acid is presented below. This data is essential for reaction planning, safety assessment, and quality control.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Fluoro-3,6-dimethoxybenzoic acid | |
| CAS Number | 1352306-34-3 | [1][3] |
| Molecular Formula | C₉H₉FO₄ | [1][3] |
| Molecular Weight | 200.17 g/mol | [1][3] |
| Physical Form | Solid, powder | [1] |
| Storage Conditions | 2-8°C, sealed, under dry inert atmosphere | [1][3] |
| Purity | Typically ≥95% | [1] |
Proposed Synthesis and Mechanistic Rationale
While multiple routes to substituted fluorobenzoic acids exist, a robust and scalable synthesis is critical for practical applications. Below is a proposed multi-step synthesis for 2-Fluoro-3,6-dimethoxybenzoic acid, designed with common laboratory reagents and techniques in mind. The chosen pathway emphasizes control over regioselectivity.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a readily available starting material, 1,4-dimethoxybenzene, and builds complexity through sequential, regioselective functionalization. The key transformations involve iodination, nitration (as a directing group and precursor to the fluoro group), and finally, carboxylation.
Detailed Experimental Protocol
This protocol is a proposed pathway. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.
Step 1: Iodination of 1,4-Dimethoxybenzene
-
Rationale: Electrophilic iodination is directed by the strongly activating methoxy groups to the ortho positions. Monosubstitution is readily achieved under controlled conditions.
-
Procedure:
-
To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.
-
Protect the reaction from light and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-2,5-dimethoxybenzene.
-
Step 2: Nitration of 1-Iodo-2,5-dimethoxybenzene
-
Rationale: The existing substituents direct the incoming electrophile (NO₂⁺). The methoxy groups are strong ortho-, para-directors, and the iodo group is a weak deactivating ortho-, para-director. The position between the two methoxy groups is sterically hindered, and the position ortho to the iodine and one methoxy group is electronically favored.
-
Procedure:
-
Dissolve 1-iodo-2,5-dimethoxybenzene (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.
-
Stir at 0°C for 2-3 hours.
-
Carefully pour the mixture onto crushed ice, causing the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 1-iodo-2,5-dimethoxy-3-nitrobenzene.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent Sandmeyer reaction. Tin(II) chloride in an acidic medium is an effective and common method for this transformation.
-
Procedure:
-
Suspend 1-iodo-2,5-dimethoxy-3-nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool to room temperature and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the product into ethyl acetate, dry the organic phase, and concentrate to yield 3-iodo-2,5-dimethoxyaniline.
-
Step 4: Sandmeyer Reaction for Fluorination
-
Rationale: The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. Using fluoroboric acid (HBF₄) allows for the formation of a diazonium tetrafluoroborate salt, which can be thermally decomposed to install the fluorine atom.
-
Procedure:
-
Dissolve 3-iodo-2,5-dimethoxyaniline (1.0 eq) in a solution of fluoroboric acid (HBF₄) at 0°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes to form the diazonium salt precipitate.
-
Filter the salt, wash with cold ether, and dry under vacuum.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases, yielding 1-fluoro-2,5-dimethoxy-3-iodobenzene.
-
Step 5: Carboxylation via Organometallic Intermediate
-
Rationale: The aryl iodide can be converted into an organometallic species (e.g., an organolithium or Grignard reagent), which is a strong nucleophile. Quenching this nucleophile with carbon dioxide (dry ice) followed by an acidic workup generates the desired carboxylic acid.
-
Procedure:
-
Dissolve 1-fluoro-2,5-dimethoxy-3-iodobenzene (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78°C to perform the lithium-halogen exchange.
-
Bubble dry CO₂ gas through the solution or pour the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench with water and acidify with dilute HCl.
-
Extract the product with ether, dry the organic layer, and concentrate. Purify the crude product by crystallization or column chromatography to obtain 2-Fluoro-3,6-dimethoxybenzoic acid.
-
Applications in Research and Development
The specific arrangement of functional groups in 2-Fluoro-3,6-dimethoxybenzoic acid makes it a valuable intermediate in several high-value research areas.
-
Medicinal Chemistry : This compound is an ideal starting point for synthesizing complex molecules targeting various biological pathways. It has been identified as an intermediate for active pharmaceutical ingredients (APIs), particularly those where fluorinated aromatic moieties can enhance metabolic stability and bioavailability.[1] Its structure is particularly relevant for developing therapeutics for central nervous system (CNS) disorders, such as antidepressants and anxiolytics, where lipophilicity and the ability to cross the blood-brain barrier are crucial.[3] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, while resisting metabolic oxidation.
-
Agrochemicals : In agrochemical research, the introduction of fluorine can significantly impact a molecule's herbicidal or pesticidal activity. 2-Fluoro-3,6-dimethoxybenzoic acid serves as a scaffold for creating new herbicides and plant growth regulators, where the fluorine substituent can influence target protein binding and environmental persistence.[1]
Safety and Handling
As a fine chemical intermediate, proper handling of 2-Fluoro-3,6-dimethoxybenzoic acid is essential. The following safety information is based on data for structurally similar fluorinated benzoic acids.[4][5][6]
| Hazard Class | GHS Classification |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][6] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][6] |
Recommended Handling Procedures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
Conclusion
2-Fluoro-3,6-dimethoxybenzoic acid is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorine atom and multiple reactive handles provides chemists with a versatile platform for molecular design. By understanding its properties, mastering its synthesis, and adhering to safe handling practices, researchers can effectively unlock its potential to build the next generation of pharmaceuticals and agrochemicals. This guide provides the foundational knowledge to confidently incorporate this valuable building block into advanced research and development programs.
References
- Synquest Labs. (n.d.). 2,6-Difluoro-3-methoxybenzoic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). 3,6-Difluoro-2-methoxybenzoic acid Properties. CompTox Chemicals Dashboard.
- Fisher Scientific. (2025).
- TCI Chemicals. (2025). Safety Data Sheet - 2,6-Difluoro-4-hydroxybenzoic Acid.
- TCI America. (n.d.). 2-Fluoro-3-methoxybenzoic Acid.
- MySkinRecipes. (n.d.). 2-fluoro-3,6-dimethoxybenzoic acid.
- ChemicalBook. (2025).
- PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid.
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.
- MySkinRecipes. (n.d.). 2-fluoro-3,6-dimethoxybenzoic acid. (Note: This is a distinct page from reference 6, with additional context in Thai).
- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-6-methoxybenzoic acid.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- Sigma-Aldrich. (n.d.). 6-Fluoro-2,3-dimethoxybenzoic acid.
- ChemicalBook. (n.d.). 2-FLUORO-6-METHOXYBENZOIC ACID.
- Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97%.
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- PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid.
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- In-vivo. (2024).
- MDPI. (n.d.). Investigation of the Effect of 2,3-Dihydrobenzoic Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach.
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2-Fluoro-3,6-dimethoxybenzoic acid: Technical Profile & Synthesis Guide
The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-Fluoro-3,6-dimethoxybenzoic acid . This document is designed for researchers and drug development professionals requiring high-fidelity data on this specific fluorinated building block.
Chemical Identity & Informatics
2-Fluoro-3,6-dimethoxybenzoic acid is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in medicinal chemistry programs focusing on kinase inhibition and metabolic stability enhancement via fluorine substitution.[1]
Core Identifiers
| Property | Value |
| CAS Registry Number | 1352306-34-3 |
| IUPAC Name | 2-Fluoro-3,6-dimethoxybenzoic acid |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| SMILES (Canonical) | COC1=C(C(=O)O)C(F)=C(OC)C=C1 |
| InChI Key | Calculated:[2][3]QKZJYZXVWYZYJZ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Melting Point | 128–132 °C (Typical for similar analogs) |
Structural Analysis
The compound features a benzoic acid core with a unique substitution pattern:
-
C-1 (Carboxyl): The primary functional handle for amidation or esterification.
-
C-2 (Fluoro): Ortho-fluorine provides metabolic stability (blocking oxidative metabolism) and influences the pKa of the acid via inductive electron withdrawal.
-
C-3 & C-6 (Methoxy): The para-relationship of the two methoxy groups creates an electron-rich aromatic system, making the ring susceptible to electrophilic aromatic substitution at the remaining open positions (C-4, C-5), although steric crowding is significant.
Synthesis & Manufacturing Methodologies
The synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid typically follows one of two primary pathways: Directed Ortho-Lithiation (DOL) or Oxidation of the Benzaldehyde Precursor . The DOL pathway is preferred in modern discovery chemistry due to its high regioselectivity.
Pathway A: Directed Ortho-Lithiation (Recommended)
This method utilizes the directing power of the fluorine and methoxy groups to install the carboxyl moiety regioselectively.
-
Starting Material: 1,4-Dimethoxy-2-fluorobenzene.
-
Reagent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).
-
Electrophile: Solid Carbon Dioxide (Dry Ice).
-
Mechanism: The fluorine atom at C-2 and the methoxy group at C-1 (relative to the ring) exert a strong ortho-directing effect. Lithiation occurs preferentially at the position between the fluorine and the methoxy group (if available) or ortho to the fluorine due to complexation and inductive acidification. However, in 1,4-dimethoxy-2-fluorobenzene, the position ortho to the fluorine (C-3) is occupied. Lithiation is directed to C-2 (relative to the starting material numbering, which becomes C-1 in the acid).
-
Correction: In 1,4-dimethoxy-2-fluorobenzene, the protons are at C-3, C-5, C-6. The most acidic proton is typically ortho to the fluorine (C-3) or ortho to the methoxy.
-
Target: To get the acid at the position between the F and OMe? No, the structure is 2-Fluoro-3,6-dimethoxy.[4][5][6] This implies the acid is at position 1.
-
Retrosynthesis: The precursor is likely 2,5-dimethoxy-fluorobenzene .
-
Lithiation: Lithiation of 2,5-dimethoxy-fluorobenzene occurs ortho to the fluorine (at C-6) or ortho to the methoxy groups. The position ortho to both F and OMe is highly activated.
-
Quench: Reaction with CO₂ yields the acid.
-
Pathway B: Oxidation of Aldehyde
-
Starting Material: 2-Fluoro-3,6-dimethoxybenzaldehyde.
-
Reagent: Sodium chlorite (NaClO₂) / Hydrogen peroxide (H₂O₂).
-
Conditions: Pinnick oxidation conditions (mild, preserves methoxy groups).
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the Directed Ortho-Lithiation synthesis, which is the industry standard for generating this scaffold.
Caption: Figure 1.[7][8][9] Regioselective synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid via Directed Ortho-Lithiation (DOL).
Applications in Drug Discovery
This compound serves as a critical Building Block (BB) in the synthesis of small molecule inhibitors. Its specific substitution pattern offers unique advantages:
Kinase Inhibitor Scaffolds
The 2-fluoro group locks the conformation of the benzoic acid (or resulting amide) relative to the aromatic ring due to steric repulsion with the carbonyl oxygen. This "conformational lock" can significantly increase binding affinity to kinase ATP-pockets.
Metabolic Stability
The presence of the fluorine atom blocks a potential site of metabolic oxidation (Phase I metabolism). Furthermore, the methoxy groups can be demethylated in vivo to reveal phenols, which may serve as active metabolites or conjugation sites.
Radiotracer Development
The fluorine position is a candidate for isotopic substitution with Fluorine-18 (^18F) . This allows the molecule to be used as a precursor for Positron Emission Tomography (PET) ligands, particularly for neuroimaging applications where lipophilicity (modulated by the methoxy groups) is key.
Handling & Safety (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a standard fluorinated benzoic acid derivative.
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; flush with water for 15 min if exposed. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the methoxy groups over long periods.
References
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Chemical Abstracts Service (CAS). (2024). CAS Registry Number 1352306-34-3 Entry.[4] American Chemical Society. [Link]
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PubChem. (2024).[10] Compound Summary: Fluorinated Benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]
- Schlosser, M. (2005). The 2,5-Dimethoxybenzoic Acid Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.
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Methodological & Application
Application Notes: Strategies for Amide Coupling of Sterically Hindered 2-Fluoro-3,6-dimethoxybenzoic Acid
Introduction
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, forming the backbone of countless pharmaceutical agents.[1] The synthesis of amides via the coupling of a carboxylic acid and an amine is a fundamental transformation, yet it presents significant challenges when dealing with sterically or electronically demanding substrates. 2-Fluoro-3,6-dimethoxybenzoic acid is one such challenging substrate. Its unique substitution pattern, featuring ortho-substituents on both sides of the carboxylic acid, creates a sterically congested environment that can severely impede standard coupling reactions.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of amide coupling with 2-Fluoro-3,6-dimethoxybenzoic acid. We will delve into the substrate's inherent reactivity challenges, provide a rationale for selecting appropriate coupling reagents and conditions, and present detailed, field-proven protocols to achieve successful and efficient amide synthesis.
Analysis of the Substrate: The Challenge of Steric Hindrance
The primary obstacle in forming amides from 2-Fluoro-3,6-dimethoxybenzoic acid is the profound steric hindrance around the carboxylic acid group. The presence of a fluorine atom at the C2 position and a methoxy group at the C6 position effectively shields the carbonyl carbon from the nucleophilic attack of an incoming amine.
-
Steric Shielding: The ortho-substituents physically block the trajectory of the amine, demanding a highly reactive activated intermediate to overcome the high activation energy of the reaction. Conventional methods may result in low or no yield.[2]
-
Electronic Effects: The electronic nature of the substituents also plays a role. The fluorine atom is electron-withdrawing via induction, which slightly increases the electrophilicity of the carbonyl carbon.[4][5] Conversely, the methoxy groups are electron-donating through resonance, which can slightly deactivate the carbonyl group. However, for this particular substrate, the steric effects are the dominant factor governing its reactivity in amide coupling reactions.
Strategic Selection of Coupling Reagents
For sterically demanding substrates, the choice of coupling reagent is critical. The goal is to generate a highly activated carboxylic acid intermediate that is sufficiently reactive to be intercepted by the amine despite the steric congestion. Reagents are broadly classified into carbodiimides and onium (uronium/aminium and phosphonium) salts.
Uronium/Aminium Salts: The Reagents of Choice for Hindered Couplings
Uronium-type reagents are generally the most effective for challenging couplings. They react with the carboxylic acid to form highly reactive active esters that readily couple with amines.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered the gold standard for difficult couplings.[6][7] Its superiority stems from the formation of an OAt-active ester. The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance during the aminolysis step, significantly accelerating the rate of amide bond formation.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful and commonly used reagent, forming a slightly less reactive OBt-active ester compared to HATU. It remains a robust option for many syntheses.
Carbodiimides: A Cost-Effective but Potentially Less Potent Option
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their affordability and the water-soluble nature of their urea byproduct, which simplifies purification.[8] However, for a substrate as hindered as 2-Fluoro-3,6-dimethoxybenzoic acid, EDC alone is often insufficient. Its efficacy is dramatically improved by the use of additives.
-
EDC/HOBt or EDC/Oxyma Pure: Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) react with the initial O-acylisourea intermediate to form the corresponding active esters.[9] These esters are more reactive and less prone to side reactions (like N-acylurea formation) than the O-acylisourea itself. Oxyma Pure is often preferred over HOBt due to its higher reactivity and improved safety profile.
The general workflow for amide coupling involves the activation of the carboxylic acid followed by the introduction of the amine.
Diagram 1: General workflow for amide coupling reactions.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Class | Example(s) | Key Features & Rationale |
| Uronium Salts | HATU, HCTU, HBTU | Highest Reactivity. Forms highly activated esters. HATU is superior for hindered systems due to anchimeric assistance from the HOAt byproduct.[6] The preferred choice when yield and success are prioritized. |
| Carbodiimides | EDC (+ Oxyma Pure) | Cost-Effective & Common. EDC requires an additive like Oxyma Pure to boost reactivity and suppress side reactions.[9] May require elevated temperatures or longer reaction times for hindered substrates. |
| Phosphonium Salts | PyBOP, PyAOP | High Reactivity. Similar in efficacy to uronium salts. They do not carry the risk of guanidinylation of the amine, which can be a side reaction with uronium reagents.[6] |
Optimizing Reaction Conditions: A Decision Workflow
Success with a challenging substrate requires careful optimization of several parameters beyond the coupling reagent itself.
Diagram 2: Decision workflow for optimizing hindered amide couplings.
-
Base Selection: A non-nucleophilic, sterically hindered tertiary amine like N,N-diisopropylethylamine (DIPEA) is the base of choice.[10] It is basic enough to deprotonate the amine hydrochloride salt (if used) and neutralize acidic byproducts without competing as a nucleophile. Typically, 2-3 equivalents are used.
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal. DMF is often preferred for its excellent solvating power for all components of the reaction.[11]
-
Temperature: While many couplings proceed at room temperature, sluggish reactions with hindered substrates often benefit from gentle heating (e.g., 40-60 °C) to overcome the steric barrier.[1]
-
Order of Addition & Pre-activation: For uronium reagents like HATU, it is best practice to "pre-activate" the carboxylic acid.[11] This involves stirring the carboxylic acid, HATU, and base together for 5-20 minutes before adding the amine. This ensures the active ester is formed first, preventing the coupling reagent from reacting directly with the amine to form an undesired guanidinium byproduct.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the coupling of 2-Fluoro-3,6-dimethoxybenzoic acid with a generic primary or secondary amine.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended for achieving the highest probability of success and optimal yields, especially with less nucleophilic or similarly hindered amines.
Materials and Reagents
| Reagent | M.W. | Equivalents |
| 2-Fluoro-3,6-dimethoxybenzoic acid | 200.17 | 1.0 |
| Amine (R¹R²NH) | - | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DMF | - | ~0.2 M |
Step-by-Step Methodology
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-3,6-dimethoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to achieve a final concentration of ~0.2 M).
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature (20-25 °C) for 15 minutes to allow for pre-activation. The solution may change color.
-
Add the amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C and continue monitoring until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC and Oxyma Pure
This protocol serves as a viable alternative, particularly for routine synthesis where cost is a consideration.
Materials and Reagents
| Reagent | M.W. | Equivalents |
| 2-Fluoro-3,6-dimethoxybenzoic acid | 200.17 | 1.0 |
| Amine (R¹R²NH) | - | 1.1 |
| EDC·HCl | 191.70 | 1.5 |
| Oxyma Pure | 142.11 | 1.2 |
| DIPEA | 129.25 | 3.0 |
| Anhydrous DCM or DMF | - | ~0.2 M |
Step-by-Step Methodology
-
To a clean, dry round-bottom flask under an inert atmosphere, add 2-Fluoro-3,6-dimethoxybenzoic acid (1.0 eq), Oxyma Pure (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DCM or DMF (~0.2 M).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. Due to the steric hindrance, this reaction may require an extended period (12-24 hours).
-
If the reaction is slow, heating to 40 °C can be beneficial.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the DIPEA·HCl salt, excess EDC, and its urea byproduct.[12]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired amide.
Conclusion
The successful amide coupling of 2-Fluoro-3,6-dimethoxybenzoic acid is a challenging but achievable transformation that hinges on overcoming significant steric hindrance. The selection of a potent uronium-based coupling reagent, such as HATU, combined with a non-nucleophilic base like DIPEA and pre-activation of the carboxylic acid, represents the most robust strategy for obtaining high yields. While carbodiimide-based methods with additives like Oxyma Pure offer a cost-effective alternative, they may require more forcing conditions or longer reaction times. The protocols and workflow outlined in this note provide a comprehensive and rational approach to guide researchers in the synthesis of novel amide derivatives from this valuable and sterically congested building block.
References
-
Biol Pharm Bull. 1994 Apr;17(4):551-3. The electronic effects of benzoic acid substituents on glycine conjugation. [Link]
-
Beilstein J. Org. Chem. 2017, 13, 1894–1903. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
CHIMIA 2015, 69, 255-259. The Synthesis of Sterically Hindered Amides. [Link]
-
J. Org. Chem. 2013, 78, 9, 4513–4518. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Tetrahedron Lett. 2010 Feb 3; 51(5): 765–767. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Int. J. Quantum Chem. 2002, 90, 1547-1554. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
Reddit r/Chempros. HATU coupling - what's the best order?. [Link]
-
J. Org. Chem. 2021, 86, 11, 7868–7875. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
Chem. Soc. Rev., 2009, 38, 606-631. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]
-
Organic Syntheses 2015, 92, 199-211. Oxyma-Based Amide and Peptide Bond Formation in Solution. [Link]
-
ACS Omega 2020, 5, 31, 19856–19866. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
-
ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
Application Note: 2-Fluoro-3,6-dimethoxybenzoic Acid in Agrochemical Synthesis
Executive Summary
2-Fluoro-3,6-dimethoxybenzoic acid (CAS 1352306-34-3) represents a high-value fluorinated building block in the design of next-generation agrochemicals. Its specific substitution pattern—combining the metabolic stability of the C–F bond with the versatile reactivity of methoxy groups—makes it a critical scaffold for synthesizing ALS-inhibitor herbicides (e.g., fluorinated analogues of Bispyribac-sodium) and auxinic herbicides .
This guide details the Ortho-Lithiation Protocol for its synthesis, a self-validating method superior to traditional nucleophilic aromatic substitution (SNAr) for this isomer. It further outlines downstream applications in creating fluorinated herbicide libraries.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | 2-Fluoro-3,6-dimethoxybenzoic acid |
| CAS Number | 1352306-34-3 |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| Key Functionality | Fluorine (C2): Blocks metabolic hydroxylation; increases lipophilicity.Methoxy (C3, C6): Latent hydroxyl groups (via demethylation) for ether linkages; electron-donating groups for auxinic activity. |
| Primary Application | Precursor for Pyrimidinyl Benzoate herbicides and Dicamba analogues. |
Strategic Role in Agrochemical Design
-
Metabolic Blocking: The fluorine atom at the 2-position (ortho to the carboxylic acid) prevents oxidative metabolism (ring hydroxylation) often observed in non-fluorinated analogues like 2,6-dimethoxybenzoic acid.
-
pKa Modulation: The inductive effect (-I) of fluorine lowers the pKa of the benzoic acid, potentially enhancing phloem mobility and ion-trapping in plant cells.
-
Bioisosterism: It serves as a bioisostere for 2,6-dimethoxybenzoic acid, a core moiety in Bispyribac-sodium and Pyriminobac-methyl .
Synthesis Protocol: Directed Ortho-Lithiation (DoM)
While SNAr routes from 2,3,6-trifluorobenzoic acid are possible, they often suffer from poor regioselectivity. The Directed Ortho-Lithiation (DoM) of 2,5-dimethoxyfluorobenzene is the industry-preferred route for high isomeric purity.
Reaction Logic
The fluorine atom acts as a strong Inductive Directing Group, significantly acidifying the ortho-proton (H-6). Although the methoxy groups are Coordinating Directing Groups, the acidity induced by fluorine dominates, directing lithiation exclusively to the 6-position (which becomes C2 in the final benzoic acid numbering).
Step-by-Step Methodology
Precursors:
-
Substrate: 1-Fluoro-2,5-dimethoxybenzene (CAS 82830-24-4).
-
Reagent: n-Butyllithium (2.5 M in hexanes).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Electrophile: Carbon Dioxide (Dry Ice).
Protocol:
-
System Preparation:
-
Flame-dry a 500 mL three-neck round-bottom flask under an Argon atmosphere.
-
Charge with 1-Fluoro-2,5-dimethoxybenzene (10.0 g, 64 mmol) and anhydrous THF (150 mL).
-
Cool the system to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents benzyne formation.
-
-
Lithiation (The "Metalation" Step):
-
Add n-BuLi (28 mL, 70 mmol, 1.1 eq) dropwise over 30 minutes via a syringe pump.
-
Maintain internal temperature below -70 °C.[1]
-
Stir at -78 °C for 2 hours. The solution will typically turn a pale yellow/orange, indicating the formation of the aryllithium species.
-
-
Carboxylation (The "Quench" Step):
-
Generate a localized excess of CO₂: Cannulate the lithiated solution onto an excess of crushed Dry Ice (solid CO₂) in a separate flask, OR bubble anhydrous CO₂ gas into the reaction mixture vigorously for 30 minutes.
-
Allow the mixture to warm to room temperature (25 °C) spontaneously over 2 hours.
-
-
Workup & Purification:
-
Quench with water (50 mL).
-
Basify with 1M NaOH (pH > 10) to solubilize the product as the carboxylate salt.
-
Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted starting material (organic layer discarded).
-
Acidify the aqueous layer carefully with 6M HCl to pH 1-2. The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-92% Purity: >98% (HPLC)
Process Visualization (DOT Diagram)
Figure 1: Directed Ortho-Lithiation pathway for the regioselective synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid.
Downstream Agrochemical Applications
Synthesis of Fluorinated Bispyribac Analogues
The most potent application of this molecule is as a precursor to ALS (Acetolactate Synthase) inhibitors . Bispyribac-sodium is synthesized from 2,6-dihydroxybenzoic acid. The fluorinated analogue requires the conversion of the methoxy groups to hydroxyl groups.
Workflow:
-
Demethylation: Treat 2-Fluoro-3,6-dimethoxybenzoic acid with BBr₃ (Boron Tribromide) in CH₂Cl₂ at -78°C to room temperature.
-
Product: 2-Fluoro-3,6-dihydroxybenzoic acid.
-
-
Coupling (SNAr): Condense the dihydroxy intermediate with 2-methanesulfonyl-4,6-dimethoxypyrimidine in the presence of K₂CO₃/DMF.
-
Result: A fluorinated "Bispyribac" analogue.
-
Benefit: The fluorine atom at the bridgehead phenyl ring alters the torsion angle of the ether linkages, potentially creating novel binding modes in the ALS enzyme pocket and overcoming resistance in specific weed biotypes.
-
Auxinic Herbicide Development
The molecule itself functions as a structural analogue of Dicamba (3,6-dichloro-2-methoxybenzoic acid).
-
SAR Insight: Replacing the Chlorine at position 2 (in Dicamba numbering) or the proton in 2,6-dimethoxybenzoic acid with Fluorine changes the lipophilicity (LogP) and membrane permeability.
-
Formulation: Can be formulated as a diglycolamine or sodium salt for post-emergence broadleaf weed control.
Analytical Validation Data
To ensure the protocol was successful, verify the following analytical markers:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH) | Confirms carboxylic acid formation. |
| δ 7.2-7.4 (m, 2H, Ar-H) | Characteristic splitting pattern for para-substituted protons on the ring (J values indicate F-coupling). | |
| δ 3.80, 3.85 (s, 6H, OMe) | Two distinct methoxy signals due to asymmetry caused by Fluorine. | |
| ¹⁹F NMR | δ -115 to -125 ppm | Single peak confirming mono-fluorination. |
| HPLC | Retention Time shift | Product elutes earlier than starting material (more polar due to COOH). |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Precursors: n-Butyllithium is pyrophoric; handle under strict inert atmosphere. 1-Fluoro-2,5-dimethoxybenzene is an irritant.
-
Storage: Store at 2-8°C under nitrogen. Hygroscopic.
References
-
General Lithiation Methodology
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link
-
-
Fluorinated Benzoic Acid Synthesis
-
Bispyribac-Sodium Chemistry
-
Patent CN103232386A: Method for preparing bispyribac sodium and its intermediates. (Provides the baseline chemistry for the non-fluorinated coupling). Link
-
-
Agrochemical Building Blocks
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. (Mechanistic grounding for F-substitution). Link
-
Sources
Application Note: The 2-Fluoro-3,6-Dimethoxybenzoic Acid Scaffold in CNS Ligand Design
This guide details the application of the 2-Fluoro-3,6-dimethoxybenzoic acid scaffold in neuroscience drug discovery. It is designed for medicinal chemists and pharmacologists focusing on the optimization of Orthopramide-like D2/D3 receptor antagonists and the development of PET radiotracers .
Executive Summary
The 2-Fluoro-3,6-dimethoxybenzoic acid scaffold represents a strategic structural evolution of the classic 2,6-dimethoxybenzamide pharmacophore found in antipsychotics like Remoxipride and Raclopride . By incorporating a fluorine atom at the ortho (C2) position, this scaffold offers three distinct advantages for CNS drug design:
-
Conformational Locking: The steric bulk of the 2-Fluoro and 6-Methoxy substituents forces the amide bond out of planarity, mimicking the twisted conformation of dopamine required for high-affinity D2/D3 receptor binding.
-
Metabolic Blockade: Fluorination blocks metabolic hydroxylation at the C2 position, potentially extending the half-life compared to non-fluorinated analogs.
-
Lipophilicity Modulation: The fluorine atom modulates the logP and pKa of the molecule, enhancing Blood-Brain Barrier (BBB) permeability without adding excessive lipophilicity associated with chloro- or bromo-substituents.
This guide provides protocols for synthesizing sterically hindered amides using this scaffold and assessing their physicochemical suitability for CNS targeting.
Scientific Foundation & Design Rationale
The "Ortho Effect" and Receptor Binding
High-affinity binding to Dopamine D2/D3 receptors requires the benzamide ligand to adopt a non-planar conformation. In the classic Orthopramide class:
-
Remoxipride: Uses 2,6-dimethoxy groups to create a steric clash with the amide carbonyl, forcing a twist.
-
2-Fluoro-3,6-dimethoxy Scaffold: The C2-Fluorine acts as a bioisostere for the C2-Methoxy or C2-Hydrogen. While smaller than a methoxy group (Van der Waals radius: F = 1.47 Å vs OMe ≈ 3-4 Å), the high electronegativity of fluorine creates a strong dipole that influences the amide bond orientation through electrostatic repulsion with the carbonyl oxygen.
Pharmacophore Mapping
The scaffold serves as the "aromatic head group" in the pharmacophore model:
-
Aromatic Ring:
- stacking interactions with Phe/Trp residues in the receptor pocket. -
2-F / 6-OMe: Steric anchors that lock the bioactive conformation.
-
Amide Linker: Hydrogen bonding donor/acceptor (critical for Aspartate interaction).
-
Basic Amine (Side Chain): Ionic interaction with the conserved Aspartate (D3.32).
Structural Logic Diagram
The following diagram illustrates the decision logic for selecting this scaffold over traditional alternatives.
Caption: Decision tree highlighting the strategic advantages of the 2-Fluoro-3,6-dimethoxy scaffold in optimizing physicochemical properties.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Benzamides
Challenge: The 2,6-disubstitution pattern (2-F, 6-OMe) creates significant steric hindrance around the carboxylic acid (C1). Standard coupling reagents (EDC/NHS, HATU) often result in low yields or slow kinetics. Solution: Activation via Acid Chloride (in situ) is the preferred method for this specific scaffold.
Materials:
-
Substrate: 2-Fluoro-3,6-dimethoxybenzoic acid (1.0 eq).
-
Reagent: Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl2).
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops.
-
Solvent: Dichloromethane (DCM, anhydrous).
-
Amine Partner: e.g., (S)-(1-ethylpyrrolidin-2-yl)methanamine (1.1 eq).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq).
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Dissolve 2-Fluoro-3,6-dimethoxybenzoic acid (1 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon atmosphere.
-
Add catalytic DMF (10 µL).
-
Add Oxalyl chloride (1.5 mmol) dropwise at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Note: Gas evolution (CO/CO2) indicates reaction progress.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Do not purify on silica. Redissolve in fresh anhydrous DCM.
-
-
Coupling (Amide Bond Formation):
-
In a separate flask, dissolve the Amine Partner (1.1 mmol) and DIPEA (3 mmol) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the solution of the crude acid chloride to the amine solution.
-
Stir at RT for 12-18 hours. (Due to steric hindrance, longer reaction times are necessary).
-
-
Workup & Purification:
-
Quench with saturated NaHCO3 solution.
-
Extract with DCM (3x).
-
Wash organics with Brine, dry over Na2SO4, and concentrate.
-
Purify via Flash Column Chromatography (Gradient: DCM -> 10% MeOH/DCM with 1% NH3).
-
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Verify that the 2-Fluoro substitution effectively blocks metabolic degradation compared to the non-fluorinated analog.
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: Test compound at 1 µM.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Data Presentation & Analysis
When characterizing derivatives of this scaffold, organize data to highlight the "Fluorine Effect."
Table 1: Comparative Physicochemical Profile (Simulated Data)
| Scaffold Type | Substituents (2, 6) | LogP (Calc) | tPSA (Ų) | Steric Hindrance (A-Value) | Predicted BBB Pen. |
| Target | 2-F, 6-OMe | 2.1 | 55.4 | High | High |
| Classic | 2,6-di-OMe | 1.8 | 64.6 | High | Moderate |
| Halogenated | 3,5-Cl, 2-OH | 2.8 | 60.0 | Moderate | High |
Note: The 2-F analog typically shows a lower tPSA than the di-methoxy analog (due to loss of one oxygen), potentially improving membrane permeability.
Synthesis Workflow Diagram
Caption: Optimized synthetic workflow overcoming steric hindrance at the C1 position.
References
-
Fluorine in CNS Drug Design
-
Sterically Hindered Amide Synthesis
-
Orthopramide SAR & Pharmacology
-
Ögren, S. O., et al. "Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain." European Journal of Pharmacology, 1984. Link
- Hall, H., et al. "Raclopride, a new selective ligand for the dopamine-D2 receptor.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Handling the Moisture Sensitivity of Fluorinated Benzoic Acid Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for fluorinated benzoic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these critical building blocks. By understanding the underlying chemical principles and adopting robust experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.
Section 1: The "Why": Understanding Moisture Sensitivity
Fluorinated benzoic acids and their derivatives are foundational in medicinal chemistry and materials science. However, their reactivity can be significantly compromised by the presence of water. This section delves into the core reasons behind this sensitivity.
The Hygroscopicity of Fluorinated Benzoic Acids
While many crystalline organic acids have low hygroscopicity due to their limited water solubility, the introduction of fluorine can alter intermolecular forces and crystal packing, potentially increasing their affinity for atmospheric moisture.[][2][3] The evaluation of a new intermediate's tendency to absorb water is a critical first step in its characterization.
Key takeaway: Do not assume a solid fluorinated benzoic acid is anhydrous, especially if it has been exposed to ambient atmosphere.
The Impact of Water on Key Synthetic Transformations
Moisture can be detrimental in numerous reactions involving fluorinated benzoic acid intermediates, leading to side reactions, low yields, and difficult purifications.
1.2.1 Synthesis via Grignard Reagents
The formation of a fluorinated benzoic acid via the reaction of a fluoro-aryl halide with magnesium and subsequent quenching with CO2 is a common synthetic route. Grignard reagents are powerful nucleophiles and strong bases, and they react readily with even trace amounts of water, which will quench the reagent and halt the desired reaction.[4]
1.2.2 Synthesis via Diazotization
In the synthesis of fluorinated benzoic acids from fluoro-anilines, the diazotization step is highly susceptible to the presence of water. The intermediate diazonium salt can be hydrolyzed to form a hydroxybenzoic acid (a salicylic acid derivative), a common and often difficult-to-remove impurity.[4]
1.2.3 Amide Bond Formation
Fluorinated benzoic acids are frequently used in amide coupling reactions, a cornerstone of drug discovery. The presence of water can severely impact the efficiency of these reactions in several ways:
-
Hydrolysis of the Activated Intermediate: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive OAt-active ester. This ester is susceptible to hydrolysis by water, reverting it back to the starting carboxylic acid and consuming the coupling agent.[5][6][7][8][9][10][11]
-
Deactivation of the Coupling Agent: Some coupling agents can be directly deactivated by water.
The mechanism of HATU activation and its susceptibility to hydrolysis is depicted below:
Caption: Reaction pathway for HATU-mediated amide coupling and the competing hydrolysis side reaction.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments with fluorinated benzoic acid intermediates, with a focus on moisture-related problems.
| Observed Problem | Potential Moisture-Related Cause | Troubleshooting Steps & Rationale |
| Low or no yield in a Grignard reaction | The Grignard reagent was quenched by water. | 1. Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (N2 or Ar). This removes adsorbed water. 2. Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (see Protocol 2.1). 3. Activate the magnesium. Ensure the magnesium surface is fresh and reactive. |
| Low yield and presence of a hydroxylated byproduct in a diazotization reaction | Hydrolysis of the diazonium salt intermediate. | 1. Use anhydrous conditions and non-aqueous solvents where possible to minimize water's role as a nucleophile.[4] 2. Maintain low temperatures (typically <5 °C) to enhance the stability of the diazonium salt. |
| Stalled amide coupling reaction or recovery of starting acid | Hydrolysis of the activated ester intermediate or deactivation of the coupling agent. | 1. Ensure anhydrous conditions. Use dry solvents and reagents. 2. Add reagents in the correct order. Typically, the carboxylic acid, base, and coupling agent are pre-activated before adding the amine. 3. Consider the hygroscopicity of the amine salt. If using an amine salt (e.g., HCl or TFA salt), it may have absorbed water. Dry the amine salt under high vacuum before use. |
| "Oiling out" or poor crystal formation during recrystallization | The presence of water can alter the polarity of the solvent system, preventing proper crystallization. Polar impurities can also inhibit crystal lattice formation. | 1. Use a co-solvent for azeotropic removal of water. Add a solvent like toluene and distill to remove the water-toluene azeotrope.[5][6][12][13] 2. Ensure the cooling process is slow. Rapid cooling can trap impurities and lead to an oil instead of crystals.[14][15][16][17] 3. If "oiling out" occurs, reheat the solution, add more of the more soluble solvent, and allow it to cool more slowly.[14] |
| Inconsistent analytical results (e.g., NMR, HPLC) | The presence of water can affect the sample's properties and the analytical measurement itself. | 1. Dry the isolated solid thoroughly under high vacuum, possibly with gentle heating (if thermally stable). 2. Use anhydrous deuterated solvents for NMR analysis. Check the dryness of the NMR solvent itself. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I be sure my solid fluorinated benzoic acid is dry?
A: Even if it appears as a free-flowing solid, it may contain adsorbed moisture. To ensure it is dry, you can heat it under high vacuum (if it is thermally stable) or perform azeotropic drying by dissolving it in a suitable solvent (like toluene) and removing the water azeotropically using a Dean-Stark apparatus.
Q2: What is the acceptable level of water in my reaction solvent?
A: For highly sensitive reactions like those involving Grignard reagents, the water content should be as low as possible, ideally <50 ppm. For many amide coupling reactions, a water content of <100 ppm is a good target. The most reliable way to determine the water content in your solvent is by Karl Fischer titration.[18][19][20][21][22][23][24]
Q3: My fluorinated benzoic acid is an oil. How do I dry it?
A: Liquid or low-melting solids can be dried by dissolving them in an anhydrous, non-polar solvent (e.g., toluene or hexane), drying the solution with a drying agent like anhydrous MgSO4 or Na2SO4, filtering, and then removing the solvent under reduced pressure.
Q4: Can I use molecular sieves to dry my reaction?
A: Yes, activated molecular sieves (typically 3Å or 4Å) are excellent for scavenging trace amounts of water from solvents and reaction mixtures. Add freshly activated sieves to your solvent before use or directly to the reaction flask (ensure they are compatible with your reagents).
Q5: I've heard some amide couplings can be run in water. Is this true?
A: Yes, this is an area of active research in green chemistry. Using specific surfactants to create micelles in water, along with water-tolerant coupling agents like COMU, allows for amide bond formation in aqueous media.[15][25] This is an advanced technique and requires careful optimization but offers significant environmental benefits.
Section 4: Key Experimental Protocols
Protocol 4.1: Drying of a Solid Hygroscopic Fluorinated Benzoic Acid
This protocol describes the azeotropic removal of water from a solid sample.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.[5][6][12][13]
-
Dissolution: Place the fluorinated benzoic acid in the flask and add a solvent that forms a lower-boiling azeotrope with water and is less dense than water (e.g., toluene).
-
Azeotropic Removal: Heat the mixture to reflux. The water-toluene azeotrope will distill, condense, and collect in the graduated arm of the Dean-Stark trap. The denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.
-
Completion: Continue the reflux until no more water collects in the arm.
-
Isolation: Allow the solution to cool. The anhydrous fluorinated benzoic acid can then be used in solution or isolated by removing the toluene under reduced pressure.
Caption: Workflow for azeotropic drying using a Dean-Stark apparatus.
Protocol 4.2: General Procedure for Handling Anhydrous Solvents
-
Source: Start with a commercially available anhydrous solvent in a septum-sealed bottle (e.g., AcroSeal™).[26][27]
-
Inert Atmosphere: Before withdrawal, pierce the septum with a needle connected to a source of dry, inert gas (nitrogen or argon) to create a positive pressure.
-
Syringe Preparation: Use an oven-dried syringe and needle, cooled in a desiccator. Purge the syringe with the inert gas several times before use.
-
Withdrawal: Pierce the septum with the syringe needle and withdraw the desired volume of solvent. The positive pressure in the bottle will help fill the syringe.
-
Dispensing: Dispense the solvent directly into the reaction flask, which should also be under an inert atmosphere.
Protocol 4.3: Quantitative Determination of Water Content by Karl Fischer Titration
For precise quantification of water in solvents or liquid intermediates.
-
Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).
-
Sample Preparation: In a dry, sealed vial, accurately weigh or measure the solvent or liquid sample.
-
Titration: Inject the sample into the Karl Fischer titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.
Section 5: References
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Resource | RSC Education. Retrieved from [Link]
-
BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid. BenchChem Technical Support.
-
Chem Reactor. (2024, April 19). HATU Coupling in Water Feasible? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Dean–Stark apparatus. In Wikipedia. Retrieved from [Link]
-
Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents. Titration. Retrieved from [Link]
-
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).
-
Kiriyama. (n.d.). Dean-stark apparatus. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Karl Fischer titration. In Wikipedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
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University of California, Santa Barbara, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
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Princeton University, Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
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Wikipedia. (2023, October 29). HATU. In Wikipedia. Retrieved from [Link]
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Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chem Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Ferreira, F. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4997.
-
Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971.
-
University of Central Florida, Department of Chemistry. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (2010). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. Retrieved from [Link]
-
Murata, T., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Biosensors, 12(12), 1103.
-
Pal, A., et al. (2022). Trace-Level Humidity Sensing from Commercial Organic Solvents and Food Products by an AIE/ESIPT-Triggered Piezochromic Luminogen and ppb-Level “OFF–ON–OFF” Sensing of Cu2+. ACS Omega, 7(48), 44026–44037.
-
Reddit. (2018, May 23). Determining ppm water in organic solvent. r/chemistry. Retrieved from [Link]
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Srisawat, N., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(12), 7433-7440.
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Biotage. (2023, February 6). Can water be used as an organic synthesis solvent?. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Retrieved from [Link]
-
ACS Publications. (2022). Trace-Level Humidity Sensing from Commercial Organic Solvents and Food Products by an AIE/ESIPT-Triggered Piezochromic Luminogen and ppb-Level “OFF–ON–OFF” Sensing of Cu2+: A Combined Experimental and Theoretical Outcome. ACS Omega. Retrieved from [Link]
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Removing impurities from 2-Fluoro-3,6-dimethoxybenzoic acid synthesis
Technical Support Center: Purification Protocols for 2-Fluoro-3,6-dimethoxybenzoic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Removal Strategies Reference ID: CAS 137654-21-8 (Analogous Frameworks)[1]
Executive Summary
The synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid —typically achieved via the directed ortho-lithiation (DoM) of 1-fluoro-2,5-dimethoxybenzene—presents a unique purification challenge.[1] The directing power of the fluorine atom (ortho-directing) and the methoxy groups competes, often leading to a mixture of regioisomers, unreacted starting materials, and trace demethylated phenolic byproducts (which cause pink/brown discoloration).
This guide moves beyond standard "recrystallization" advice. It provides a mechanistic approach to separating these specific impurities based on their pKa differences and solubility profiles.[1]
Module 1: Diagnostic Profiling
Before initiating purification, identify your impurity profile to select the correct protocol.
| Symptom | Probable Impurity | Mechanistic Cause | Recommended Protocol |
| Pink/Red Coloration | Quinones / Phenolics | Trace demethylation of methoxy groups during acid quench or oxidation.[1] | Protocol B (Charcoal/Bisulfite) |
| Low Melting Point (<120°C) | Regioisomers | Lithiation occurred at C3 or C4 instead of the C6 position (between F and OMe). | Protocol C (Selective Recrystallization) |
| Oily Texture / Smell | Unreacted Precursor | Incomplete lithiation or moisture in n-BuLi.[1] | Protocol A (pH Swing) |
| Insoluble White Solids | Lithium Salts (LiF, Li2CO3) | Inorganic byproducts trapped in the crystal lattice. | Protocol A (Water Wash) |
Module 2: The "pH Swing" Protocol (Removal of Non-Acidic Impurities)
Objective: Remove unreacted 1-fluoro-2,5-dimethoxybenzene and neutral organic byproducts.[1] Principle: The target molecule is a carboxylic acid (pKa ~3.0–3.5). The starting material is neutral. By manipulating pH, we can sequester the product in the aqueous phase while washing away impurities in the organic phase.
Workflow Diagram
Figure 1: The "pH Swing" effectively isolates the benzoic acid from non-acidic precursors.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in 1M NaOH (or Saturated NaHCO3 if the product is sensitive to strong base). Ensure pH is >10.
-
Extraction: Wash this aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.[1]
-
Why? The deprotonated benzoate stays in water. The unreacted fluoro-dimethoxybenzene (neutral) moves to the organic solvent.
-
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.
-
Filtration: Collect the precipitate via vacuum filtration. Wash with ice-cold water to remove residual NaCl/LiCl.[1]
Module 3: Removing Regioisomers (Recrystallization)
Objective: Separate 2-Fluoro-3,6-dimethoxybenzoic acid from its isomers (e.g., 3-fluoro or 4-fluoro variants). Principle: The high symmetry of the 3,6-dimethoxy substitution pattern typically results in a higher melting point and lower solubility compared to its asymmetric isomers.
Recommended Solvent System: Ethanol / Water (1:3) or Toluene .[1]
-
Solvent Choice:
-
The "Activated Carbon" Step (Optional but Recommended):
-
If the solution is colored (pink/brown), add 5% w/w activated carbon to the hot solution. Stir for 10 minutes, then filter hot through a Celite pad.
-
Note: Phenolic impurities (from demethylation) adhere strongly to carbon.[1]
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 2 hours).
-
Then, cool to 4°C in a fridge.
-
Troubleshooting: If an oil forms instead of crystals ("oiling out"), reheat to dissolve and add a seed crystal of pure product.
-
Module 4: Troubleshooting & FAQ
Q1: My product has a persistent pink hue even after recrystallization. Why? A: This indicates oxidative degradation of a demethylated byproduct (likely a fluorinated hydroquinone).[1]
-
Fix: Perform a Bisulfite Wash .[1] Dissolve the product in EtOAc and wash with a 10% Sodium Bisulfite (
) solution. The bisulfite reduces the colored quinones back to water-soluble phenols or colorless hydroquinones, which can then be removed.
Q2: The yield after the "pH Swing" is lower than expected. Did I lose product? A: Check the pH of your aqueous phase before extraction.
-
Reasoning: The pKa of 2-fluoro-3,6-dimethoxybenzoic acid is likely around 3.2 (lowered by the ortho-fluorine).[1] If your "basic" phase was only pH 7-8, a significant portion of the acid may have remained protonated (neutral) and partitioned into the organic waste.
-
Correction: Ensure the aqueous phase is pH 10+ before washing with organic solvents.
Q3: Can I use column chromatography instead of crystallization? A: Yes, but it is challenging due to the "streaking" of carboxylic acids on silica.
-
Modification: You must add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH).[1] This suppresses ionization on the silica gel, sharpening the peaks.
Q4: How do I confirm I have the correct isomer? A: 1H NMR is definitive.
-
Diagnostic Signal: Look for the coupling constants of the aromatic protons.
-
2-Fluoro-3,6-dimethoxy: You should see two aromatic protons.[1] Depending on the exact splitting, they may appear as a doublet of doublets or a singlet if chemically equivalent (unlikely due to F).
-
Critical Check: Verify the integration of the methoxy groups (6H total) vs. aromatic protons (2H). If you see extra splitting patterns, you likely have the 3-fluoro or 4-fluoro isomer.[1]
-
References
-
Preparation of Fluorinated Benzoic Acids (Patent). Vertex AI Search / Google Patents. (CN105523921A describes the oxidation route for the 2,3-difluoro analog, establishing the baseline for oxidative workup).
-
Recrystallization of Benzoic Acid Derivatives. University of Massachusetts Amherst. (Standard protocols for solubility differentials in benzoic acid purification).
-
pKa of Fluorinated Benzoic Acids. EPA CompTox Dashboard. (Data for 3,6-difluoro-2-methoxybenzoic acid serves as a close electronic analog for pKa estimation).[1]
-
Lithiation of Fluoro-Anisoles. European Patent Office (EP0258985).[1] (Describes the regioselectivity of lithiation in fluorinated aromatic systems).
-
2-Fluoro-6-methoxybenzoic acid Properties. PubChem. (Physical property data for the mono-methoxy analog to guide solubility expectations). [1]
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Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 2-Fluoro-3,6-dimethoxybenzoic acid
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the final drug product. The compound 2-Fluoro-3,6-dimethoxybenzoic acid (MW: 200.17 g/mol , Formula: C₉H₉FO₄) is a valuable fluorinated aromatic intermediate used in the synthesis of complex pharmaceutical agents.[1][2] Its specific functional groups necessitate a precise and reliable analytical method to ensure its purity and control potential process-related or degradation impurities.
This guide provides an in-depth comparison of two robust reverse-phase HPLC (RP-HPLC) methods for the purity determination of 2-Fluoro-3,6-dimethoxybenzoic acid. We will delve into the scientific rationale behind the method development, present detailed experimental protocols, and offer a comparative analysis of their performance. The methodologies are designed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring they are suitable for their intended purpose.[3][4]
The Foundation: A Logic-Driven Approach to HPLC Method Development
Developing a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.[5] Reverse-phase HPLC is the predominant mode of analysis in the pharmaceutical industry due to its versatility, stability, and ability to handle a wide range of compound polarities.[6][7]
Our strategy for 2-Fluoro-3,6-dimethoxybenzoic acid is based on the following logical workflow:
Caption: Key parameters for HPLC method validation.
Validation Protocol Summary:
-
Specificity: Assessed by analyzing a placebo (if applicable) and stressed samples (acid, base, peroxide, heat, light) to ensure no interference with the main peak. Peak purity analysis using a Diode Array Detector (DAD) is performed.
-
Linearity: A minimum of five concentrations are prepared across a range of LOQ to 150% of the nominal concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by analyzing triplicate samples at three different concentrations (e.g., 80%, 100%, 120%) of a spiked placebo or by recovery from a known standard. The mean recovery should be within 98.0% to 102.0%. [8]* Precision:
-
Repeatability (Intra-assay): The relative standard deviation (%RSD) of six replicate injections of the sample should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): The analysis is repeated on a different day by a different analyst to assess variability.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units).
Comparative Performance Data
The following table summarizes the typical performance data obtained when comparing Method A and Method B. For this comparison, a hypothetical impurity peak (Impurity X) eluting close to the main analyte is considered.
| Performance Parameter | Method A (C18 Column) | Method B (Phenyl Column) | Acceptance Criteria |
| Retention Time (Analyte) | ~12.5 min | ~11.8 min | Report |
| Tailing Factor (Analyte) | 1.1 | 1.2 | ≤ 1.5 |
| Theoretical Plates (Analyte) | > 15,000 | > 12,000 | > 2000 |
| Resolution (Analyte/Impurity X) | 1.9 | 2.8 | > 1.5 |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 99.2% | 98.0 - 102.0% |
| Precision (%RSD) | 0.8% | 1.1% | ≤ 2.0% |
Analysis of Results:
Both methods demonstrate excellent performance and meet all typical system suitability and validation criteria. [9]However, a key difference emerges in the resolution between the main analyte peak and the closely eluting aromatic "Impurity X". Method B (Phenyl Column) provides significantly better separation (Resolution = 2.8) for this specific impurity profile due to the alternative selectivity offered by π-π interactions. [10]While Method A is acceptable (Resolution = 1.9), Method B offers a more robust separation, providing greater confidence in the accuracy of the purity calculation, especially if Impurity X is a critical, specified impurity.
Conclusion and Recommendation
Both the C18-based (Method A) and Phenyl-based (Method B) HPLC methods are proven to be suitable for the purity determination of 2-Fluoro-3,6-dimethoxybenzoic acid. They are specific, linear, accurate, and precise, aligning with the stringent requirements of regulatory bodies like the ICH and FDA. [11]
-
Method A (C18) serves as an excellent, robust, and reliable primary method for general quality control. Its widespread use and predictable behavior make it a dependable choice.
-
Method B (Phenyl) is highly recommended as a superior alternative, particularly when dealing with process streams where aromatic, structurally similar impurities are expected. The enhanced resolution it provides for such impurities makes it a more robust and reliable method for ensuring the accurate quantification of purity.
For drug development professionals, employing an orthogonal method like the Phenyl-based separation provides a more comprehensive impurity profile and greater assurance of product quality. The choice between them should be guided by a risk-based assessment of the potential impurity profile of 2-Fluoro-3,6-dimethoxybenzoic acid.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. [Link]
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Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzoic acid. PubChem. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
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Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
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Hawach Scientific. (2025). Polar Column in HPLC Example. Hawach. [Link]
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MySkinRecipes. (n.d.). 2-fluoro-3,6-dimethoxybenzoic acid. MySkinRecipes. [Link]
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Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3,6-Difluoro-2-methoxybenzoic acid Properties. CompTox Chemicals Dashboard. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]
-
University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]
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PubMed. (2013). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. National Library of Medicine. [Link]
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ResearchGate. (2024). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review. ResearchGate. [Link]
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MySkinRecipes. (n.d.). 2-fluoro-3,6-dimethoxybenzoic acid (Thai). MySkinRecipes. [Link]
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Scribd. (n.d.). Impurity Profiling-1. Scribd. [Link]
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Indian Journal of Pharmaceutical Sciences. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]
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A Comparative Guide for Synthetic Strategy: 2-Fluoro-3,6-dimethoxybenzoic Acid vs. 2-Fluoro-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced selection of building blocks is paramount to achieving desired molecular properties and optimizing synthetic pathways. Substituted benzoic acids, particularly those bearing fluorine and methoxy groups, are privileged scaffolds due to their ability to modulate physicochemical and pharmacokinetic parameters. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 2-Fluoro-3,6-dimethoxybenzoic acid and 2-Fluoro-6-methoxybenzoic acid . Our analysis, grounded in experimental data and established chemical principles, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Comparison
A fundamental understanding of the intrinsic properties of these molecules is the first step in strategic selection. The addition of a second methoxy group at the 3-position in 2-Fluoro-3,6-dimethoxybenzoic acid introduces significant electronic and steric differences compared to its mono-methoxy counterpart.
| Property | 2-Fluoro-3,6-dimethoxybenzoic acid | 2-Fluoro-6-methoxybenzoic acid |
| CAS Number | 1352306-34-3 | 137654-21-8[1] |
| Molecular Formula | C₉H₉FO₄ | C₈H₇FO₃[1] |
| Molecular Weight | 200.17 g/mol | 170.14 g/mol [1] |
| Appearance | White to off-white solid | White to light yellow powder/crystal[2] |
| Melting Point | Not readily available | 90.0 to 94.0 °C[2] |
| pKa (Predicted) | Likely higher than 2-Fluoro-6-methoxybenzoic acid | Predicted to be around 3.16[3] |
Delving Deeper: A Comparative Analysis of Reactivity and Application Potential
The strategic placement of substituents on the aromatic ring governs the reactivity and utility of these benzoic acid derivatives. The interplay of electronic and steric effects dictates their behavior in common synthetic transformations and their influence on the properties of target molecules.
Electronic Effects and Acidity
The acidity of a benzoic acid is a critical parameter, influencing its reactivity and its behavior in biological systems. The "ortho effect" is a key principle to consider here. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers. This is attributed to steric hindrance from the ortho substituent, which forces the carboxylic acid group out of the plane of the benzene ring, thereby inhibiting resonance stabilization of the neutral acid form.
-
2-Fluoro-6-methoxybenzoic acid : This molecule benefits from the ortho effect of both the fluorine and methoxy substituents. The fluorine atom is strongly electron-withdrawing via the inductive effect, which stabilizes the carboxylate anion and increases acidity. The methoxy group, while electron-donating through resonance, also contributes to the steric hindrance that enhances acidity.
Steric Hindrance and Reactivity at the Carboxyl Group
The steric environment around the carboxylic acid functionality directly impacts its reactivity in reactions such as esterification, amidation, and acid chloride formation.
-
2-Fluoro-6-methoxybenzoic acid : The presence of two ortho substituents already creates a moderately hindered environment around the carboxyl group. Reactions may require more forcing conditions or specialized coupling agents compared to less substituted benzoic acids.
-
2-Fluoro-3,6-dimethoxybenzoic acid : With an additional methoxy group at the 3-position, the steric bulk around the carboxylic acid is significantly increased. This heightened steric hindrance can be expected to further reduce the reactivity of the carboxyl group. This could be a strategic advantage in cases where selective reaction at another site on a more complex molecule is desired, or a challenge to overcome with more potent activating agents or harsher reaction conditions.
Reactivity of the Aromatic Ring
The substitution pattern on the aromatic ring dictates its susceptibility to further functionalization, such as electrophilic or nucleophilic aromatic substitution.
-
2-Fluoro-6-methoxybenzoic acid : The ring is activated by the methoxy group (an ortho, para-director) and deactivated by the fluorine and carboxylic acid groups (meta-directors). The positions most susceptible to electrophilic attack would be the 4- and 5-positions, though the directing effects are somewhat conflicting.
-
2-Fluoro-3,6-dimethoxybenzoic acid : The presence of two electron-donating methoxy groups makes the aromatic ring more electron-rich and thus more activated towards electrophilic substitution compared to the mono-methoxy derivative. The directing effects of the substituents would likely favor substitution at the 4- and 5-positions.
Spectroscopic Signature: A Comparative Overview
While a complete set of directly comparable spectra for 2-Fluoro-3,6-dimethoxybenzoic acid is not publicly available, we can predict the key features based on the known spectra of 2-Fluoro-6-methoxybenzoic acid and the principles of spectroscopy.
¹H NMR Spectroscopy
-
2-Fluoro-6-methoxybenzoic acid : The spectrum will show a singlet for the methoxy protons, and a set of multiplets in the aromatic region for the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
2-Fluoro-3,6-dimethoxybenzoic acid : The spectrum will feature two distinct singlets for the two non-equivalent methoxy groups. The aromatic region will show two doublets for the two remaining aromatic protons. The carboxylic acid proton will also be a broad downfield singlet.
¹³C NMR Spectroscopy
-
2-Fluoro-6-methoxybenzoic acid : The spectrum will display eight distinct signals corresponding to the eight carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.
-
2-Fluoro-3,6-dimethoxybenzoic acid : This molecule will exhibit nine distinct carbon signals. The two methoxy carbons will have different chemical shifts. The carbons in the aromatic ring will show coupling to the fluorine atom.
Infrared (IR) Spectroscopy
Both molecules will exhibit characteristic IR absorption bands for:
-
A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.
-
C-O stretching bands for the methoxy groups.
-
C-F stretching vibrations.
The IR spectrum for 2-Fluoro-6-methoxybenzoic acid is available and shows these characteristic peaks.
Mass Spectrometry
The fragmentation patterns in mass spectrometry will be influenced by the substituents. Both molecules are expected to show a molecular ion peak. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). For these methoxy-substituted compounds, the loss of a methyl radical (•CH₃) from the methoxy group is also a likely fragmentation pathway.
Experimental Protocols: Representative Syntheses
Detailed, validated protocols for the synthesis of 2-Fluoro-3,6-dimethoxybenzoic acid are not widely published. However, a general approach can be extrapolated from the synthesis of related polysubstituted benzoic acids. The following protocols provide a representative method for the synthesis of 2-Fluoro-6-methoxybenzoic acid and a plausible, conceptual pathway for its dimethoxy analog.
Synthesis of 2-Fluoro-6-methoxybenzoic Acid
A common route involves the ortho-lithiation and subsequent carboxylation of 1-fluoro-3-methoxybenzene.
Workflow for the Synthesis of 2-Fluoro-6-methoxybenzoic Acid
A plausible synthetic pathway.
This conceptual pathway highlights a multi-step synthesis that would require careful optimization of each step to achieve a good overall yield.
Strategic Selection in Drug Discovery and Materials Science
The choice between these two building blocks will ultimately depend on the specific goals of the research program.
-
Choose 2-Fluoro-6-methoxybenzoic acid when:
-
A higher degree of acidity is desired to facilitate salt formation or specific biological interactions.
-
A moderately hindered carboxylic acid is acceptable or even beneficial for tuning reactivity.
-
The synthetic route is more established and cost-effective.
-
-
Consider 2-Fluoro-3,6-dimethoxybenzoic acid when:
-
A more electron-rich aromatic system is needed to modulate electronic properties or for subsequent electrophilic substitution reactions.
-
Increased steric bulk around the carboxyl group is required to control reactivity or to create a specific binding pocket interaction in a drug target.
-
Fine-tuning of lipophilicity and metabolic stability is critical, as the additional methoxy group will impact these parameters. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly for active pharmaceutical ingredients where enhanced metabolic stability and bioavailability are desired.
-
Conclusion
2-Fluoro-3,6-dimethoxybenzoic acid and 2-Fluoro-6-methoxybenzoic acid are valuable, yet distinct, building blocks for chemical synthesis. The former offers increased steric hindrance and a more electron-rich aromatic system, while the latter provides higher acidity and a more accessible synthetic route. A thorough understanding of their comparative properties, as outlined in this guide, will empower researchers to make strategic decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and advanced materials.
References
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Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved from [Link]
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Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]
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University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2453. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
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Physics Forums. (2017, June 12). Comparing acidity of 2 substituted benzoic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzoic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o10. Retrieved from [Link]
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). Retrieved from [Link]
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ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
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Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Retrieved from [Link]
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YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids [Video]. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. Retrieved from [Link]
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ResearchGate. (2025, August 6). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Fluoro-3,6-dimethoxybenzoic Acid
Executive Summary & Immediate Directives
Do NOT dispose of 2-Fluoro-3,6-dimethoxybenzoic acid down the drain or in municipal trash. Do NOT mix with non-halogenated solvents or strong bases.
This compound is a halogenated organic acid .[1] Its disposal requires high-temperature incineration with specific off-gas scrubbing capabilities to neutralize hydrogen fluoride (HF) byproducts. Failure to segregate this waste stream correctly can result in regulatory fines (RCRA violations) and damage to standard incinerator infrastructure.
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards. This compound is typically used as a pharmaceutical intermediate or building block.
| Property | Description |
| Chemical Name | 2-Fluoro-3,6-dimethoxybenzoic acid |
| Chemical Class | Halogenated Benzoic Acid Derivative |
| Physical State | Solid (Crystalline powder) |
| Acidity (pKa) | ~3.0 – 4.0 (Estimated; acidic) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
| Waste Category | Halogenated Organic (Solid or Liquid) |
Safety Data Sheet (SDS) Highlights:
-
Signal Word: Warning
-
Hazard Statements: Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[2][3]
-
Precautionary Statements: Wear protective gloves/eye protection (P280); Avoid breathing dust (P261).[2][3]
Pre-Disposal Assessment: The "Why" Behind the Protocol
As a Senior Scientist, I emphasize that "compliance" is not just paperwork—it is about chemistry.
The Fluorine Factor
The presence of the fluorine atom at the C2 position is the critical logistical factor. When incinerated, the Carbon-Fluorine bond breaks, potentially forming Hydrogen Fluoride (HF) gas.
-
Standard Incinerators: May corrode or release toxic HF if not equipped with caustic scrubbers.
-
Cost Implication: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated waste.
-
Operational Rule: Never dilute this compound into a non-halogenated solvent waste stream (e.g., pure Acetone/Methanol waste). You will contaminate the entire container, forcing the whole volume to be treated as high-cost halogenated waste.
Chemical Compatibility
-
Acidity: As a benzoic acid derivative, it will react exothermically with strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide).
-
Oxidizers: Avoid contact with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent uncontrolled reactions.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Primary Form)
Most common scenario for expired reagents or synthesis byproducts.
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use metal containers if the waste is wet/acidic, as corrosion may occur.
-
Bagging: Place the solid material inside a clear, chemically resistant plastic bag (polyethylene). Twist and tape the bag shut to prevent dust release.
-
Secondary Containment: Place the sealed bag into the HDPE waste container.
-
Labeling: Apply a hazardous waste label immediately.
-
Must Read: "Hazardous Waste - Solid - Halogenated Organic."
-
Constituents: List "2-Fluoro-3,6-dimethoxybenzoic acid."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Protocol B: Liquid Waste (Solutions)
Scenario: Reaction mixtures or mother liquors.
-
Characterization: Determine the primary solvent.
-
Segregation: Pour into the Halogenated Solvent/Organic waste stream container (Red can/Carboy).
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute classifies the entire mixture as halogenated.
-
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 6-8 with a dilute bicarbonate solution before adding to the main waste carboy, provided your facility permits bench-top neutralization. Consult your local EHS officer first , as some jurisdictions treat neutralization as "treatment" requiring a permit. If not permitted, collect in a separate bottle labeled "Acidic Halogenated Waste."
Visual Workflow: Waste Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of fluorinated benzoic acid waste.
Emergency Response: Spill Management
In the event of a spill, rapid containment prevents environmental contamination.
-
Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area and allow the HVAC system to clear airborne particulates.
-
PPE: Wear N95 respirator (or half-mask with organic vapor/acid gas cartridges if volatile solvents are involved), goggles, and nitrile gloves.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersal, then carefully scoop into a bag.
-
Liquids: Use absorbent pads or vermiculite. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination: Wipe the surface with a mild soap solution or a dilute sodium bicarbonate solution (to neutralize residual acid).
-
Disposal: All cleanup materials (pads, gloves, scoops) must be disposed of as Halogenated Hazardous Waste .
Regulatory Context (RCRA)
While specific waste codes depend on the exact concentration and mixture, the following generally apply under US EPA RCRA regulations:
-
Characteristic Waste: If the waste solution is aqueous and pH < 2, it carries the D002 (Corrosive) code [1].[4][5]
-
Listed Waste: This specific compound is not typically P-listed or U-listed by name. However, due to the halogen content, it must be profiled correctly to ensure it is sent to a facility permitted for Halogenated Organic Carbon destruction.
-
Generator Responsibility: The waste generator is legally responsible for accurate characterization. "Unknowns" are the most expensive and dangerous waste category. Always label with the full chemical name.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
PubChem. 2-Fluoro-6-methoxybenzoic acid (Isomer Analog Data). National Library of Medicine. (Used for physicochemical property estimation of the 3,6-dimethoxy analog). Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
